Dinoseb-ammonium

Description

Origins of Dinitrophenol-Based Herbicides in Agricultural Practices

The foundation of dinoseb-ammonium lies in the broader class of dinitrophenol compounds, whose herbicidal properties were first explored in the early 20th century. Initial experimentation with dinitro-ortho-cresol (2,4-dinitro-6-methylphenol) in 1892 marked the advent of dinitrophenols as agrochemicals, though its primary application initially centered on insecticidal uses. By the 1920s, researchers recognized its dual functionality as a fungicide and herbicide, particularly for controlling broad-leaved weeds in cereal crops.

A pivotal shift occurred during World War I, when chemical warfare research inadvertently accelerated the study of phenolic compounds. Post-war adaptations of toxic agents like sulfur mustard revealed unexpected herbicidal activity, prompting systematic investigations into synthetic alternatives to traditional weeding methods. By 1944, dinitrophenol derivatives had emerged as one of only three synthetic herbicide classes available in France, alongside trichlorophenol and DNOC (4,6-dinitro-o-cresol). These early formulations, however, faced limitations due to phytotoxicity risks and application challenges, driving demand for more selective variants.

Chronological Development of this compound as a Selective Herbicide

The synthesis of dinoseb in 1945 through substitution of the ortho-methyl group in dinitro-ortho-cresol with a sec-butyl chain marked a technological breakthrough. This structural modification enhanced lipid solubility and membrane permeability, enabling targeted action on plant cellular processes while reducing non-target damage. This compound, formed by reacting dinoseb with ammonium hydroxide, improved water solubility and field applicability compared to the parent compound.

Commercialization accelerated through the 1950s–1970s, with this compound gaining prominence for:

- Post-emergence weed suppression in cereals, lucerne, and leguminous crops

- Pre-harvest desiccation of hops and potatoes to accelerate crop maturation

- Runner control in perennial crops like strawberries and raspberries

Its mode of action as an uncoupler of oxidative phosphorylation disrupted ATP production in both plants and pests, yielding broad-spectrum efficacy. Registrations under trade names such as Dow Selective and Sinox W reflected its integration into integrated pest management systems.

Global Regulatory Shifts: From Widespread Adoption to Restriction Bans

Regulatory attitudes toward this compound shifted dramatically between the 1980s and 2000s. Key milestones include:

| Region | Action Year | Regulatory Measure |

|---|---|---|

| United States | 1986 | Emergency suspension of all herbicide registrations |

| European Union | 1990s | Inclusion in Directive 91/414/EEC Annex I exclusion |

| Canada | 1990 | Suspension of non-essential pesticidal uses |

| Global | 1998 | Listing under Rotterdam Convention PIC procedures |

The U.S. Environmental Protection Agency’s 1986 suspension cited unacceptable risks to agricultural workers and potential groundwater contamination. Similarly, the European Union’s exclusion under Directive 91/414/EEC prohibited member states from authorizing this compound products unless rigorous risk assessments demonstrated safety. Canada’s 1990 suspension aligned with these measures, though industrial uses as a polymerization inhibitor persisted under controlled conditions.

Analysis of Key Policy Drivers in EU and US Phase-Out Decisions

Three interrelated factors catalyzed regulatory restrictions:

Ecotoxicity Concerns : Chronic exposure studies revealed this compound’s persistence in aquatic systems, with half-lives exceeding 30 days in anaerobic sediments. Its classification as a “P” (persistent) substance under the Canadian Environmental Protection Act exemplified growing unease about long-term environmental residues.

Occupational Health Risks : Epidemiological data associated occupational exposure with testicular degeneration and thyroid dysfunction, prompting reevaluation of acceptable exposure limits. The compound’s high dermal absorption rate exacerbated risks during field application.

Precautionary Principle Adoption : The EU’s incorporation of precautionary guidelines into Directive 91/414 mandated proof of no harmful effects before reauthorization. Analogous U.S. policies under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) required registrants to submit new toxicological data, which proved economically prohibitive for manufacturers.

Properties

CAS No. |

6365-83-9 |

|---|---|

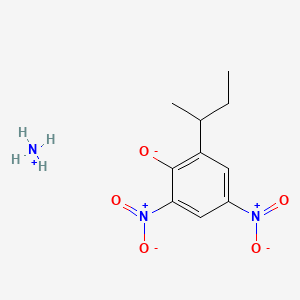

Molecular Formula |

C10H15N3O5 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

azanium;2-butan-2-yl-4,6-dinitrophenolate |

InChI |

InChI=1S/C10H12N2O5.H3N/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;/h4-6,13H,3H2,1-2H3;1H3 |

InChI Key |

RVSKHYSPNBOJDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-].[NH4+] |

Related CAS |

88-85-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dinoseb Precursor

The synthesis of dinoseb starts with the alkylation of phenol by 1-butene under acidic conditions to form 2-(1-methylpropyl)phenol. This involves protonation of 1-butene to form a secondary carbocation, which then undergoes electrophilic aromatic substitution on phenol at the ortho position:

- Step 1: Formation of 2-(1-methylpropyl)phenol

- Step 2: Nitration of 2-(1-methylpropyl)phenol using a nitrating mixture (nitric acid and sulfuric acid) to introduce nitro groups at the 4 and 6 positions, forming dinoseb.

This nitration proceeds via formation of the nitronium ion, electrophilic attack on the aromatic ring, and subsequent deprotonation to restore aromaticity.

Formation of this compound Salt

The ammonium salt of dinoseb is prepared by neutralizing dinoseb with ammonia or ammonium hydroxide. The process involves:

- Dissolving dinoseb in an appropriate solvent (often water or aqueous alcohol).

- Adding ammonia or ammonium hydroxide solution slowly with stirring.

- Maintaining temperature control to avoid decomposition (dinoseb decomposes at temperatures above ~230°C).

- Isolating the this compound salt by crystallization or drying.

This salt formation enhances water solubility and herbicidal activity in aqueous formulations.

Industrial Preparation Process and Reaction Conditions

While specific industrial protocols for this compound are less documented in open literature, the preparation generally follows classical salt formation techniques:

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Water or aqueous alcohol | To dissolve dinoseb and ammonia |

| Ammonia source | Anhydrous ammonia or ammonium hydroxide | Ammonia gas or aqueous solution |

| Temperature | Ambient to 50°C | Avoids thermal decomposition |

| pH | Slightly basic | Ensures complete neutralization |

| Isolation | Crystallization or drying under vacuum | To obtain solid ammonium salt |

The reaction is exothermic due to acid-base neutralization and requires controlled addition of ammonia to maintain safe temperature and avoid side reactions.

Analytical Data and Characterization

This compound salt can be characterized by:

- Molecular weight: 257.24 g/mol

- Molecular formula: C10H15N3O5

- Physical state: Solid crystalline salt

- Solubility: Water-soluble, unlike free dinoseb

- Spectroscopic analysis: NMR, IR, and UV-Vis confirm salt formation and nitro group presence

- Thermal stability: Decomposes above 230°C, releasing nitrogen oxides

These properties are critical for quality control in manufacturing and formulation.

Summary Table: Preparation Overview

| Step | Description | Reagents | Conditions | Product Form |

|---|---|---|---|---|

| 1 | Alkylation of phenol with 1-butene | Phenol, 1-butene, acid catalyst | Acidic medium, ambient temperature | 2-(1-methylpropyl)phenol |

| 2 | Nitration of alkylated phenol | 2-(1-methylpropyl)phenol, HNO3, H2SO4 | Controlled temperature, acidic | Dinoseb (2-sec-butyl-4,6-dinitrophenol) |

| 3 | Neutralization with ammonia | Dinoseb, NH3 or NH4OH | Aqueous solution, ambient to 50°C | This compound salt |

Chemical Reactions Analysis

Hydrolysis and Aqueous Stability

Dinoseb-ammonium dissociates in water to release the dinoseb anion, which undergoes slow hydrolysis. Key characteristics include:

-

Hydrolysis rate : Slow degradation under neutral pH, with no significant hydrolysis observed under acidic or alkaline conditions .

-

pH dependence : Stability influenced by dissociation constants, with a pKa of 4.30 . This property affects its solubility and reactivity in aquatic environments.

Table 1: Hydrolysis and Stability Properties

| Property | Value/Description | Source |

|---|---|---|

| Hydrolysis half-life | >1 year (neutral pH) | |

| pH stability range | Stable at pH 4–9 | |

| Water solubility (anion) | 52 mg/L (20°C) |

Photolytic Degradation

This compound degrades via photolysis, particularly under UV light:

-

Aquatic photolysis : Moderate degradation rate, with half-lives ranging from 10–30 days depending on water depth and turbidity .

-

Surface photolysis : Rapid degradation on plant/soil surfaces (half-life <1 day) , driven by nitroaromatic structure susceptibility to UV-induced reactions .

Key reaction pathways :

-

Nitro group reduction : Formation of aminophenol derivatives under anaerobic conditions .

-

Radical-mediated oxidation : Reaction with hydroxyl radicals (- OH) generates nitroso and carbonyl intermediates .

Atmospheric Reactivity

In air, dinoseb (released from ammonium salt dissociation) reacts primarily with hydroxyl radicals:

-

Gas-phase oxidation : Half-life of 2.65 days via - OH reactions .

-

Particulate partitioning : ≤20% adsorption to airborne particulates due to low octanol-air partition coefficient (log Koa = 7.94) .

Table 2: Atmospheric Reaction Metrics

| Parameter | Value | Source |

|---|---|---|

| OH reaction rate constant | 1.6×10⁻¹¹ cm³/molecule·s | |

| Ozone reactivity | Negligible |

Environmental Persistence

This compound contributes to environmental persistence through its dissociation dynamics:

-

Aquatic systems : Dinoseb anion resists biodegradation (non-readily biodegradable) and persists with a half-life >180 days in water .

-

Soil adsorption : High organic carbon affinity (log Koc = 4.82) limits mobility but enhances soil retention .

Degradation pathways :

Biological Reactivity and Toxicity

Dinoseb (from ammonium salt dissociation) exhibits non-narcotic toxicity via:

-

Oxidative phosphorylation uncoupling : Disrupts mitochondrial ATP synthesis by protonophoric action .

-

Protein/DNA binding : Covalent interactions with cellular macromolecules, leading to embryotoxicity and metabolic disruption .

Mechanistic evidence :

Scientific Research Applications

Agricultural Applications

Dinoseb-ammonium has been widely used in agriculture, particularly for post-emergence weed control in crops such as:

- Cereals : Effective in controlling annual weeds.

- Vegetables : Utilized for pre-emergence control.

- Fruits and Nuts : Applied in orchards to manage weed growth.

- Peas and Beans : Used for both pre-emergence and post-emergence applications.

The herbicide operates through the mechanism of uncoupling oxidative phosphorylation, disrupting energy synthesis in target plants, which leads to their death. This property makes it a potent herbicide but raises concerns regarding its ecological impact and potential toxicity to non-target organisms .

Environmental Remediation

This compound's chemical properties allow it to be employed in environmental remediation efforts, particularly in the removal of contaminants from water sources:

- Water Treatment : Studies have shown that dinoseb can be effectively removed from drinking water using activated carbon and ion exchange methods, achieving up to 99.98% removal efficiency .

- Contaminated Sites : Its application in contaminated lake waters has demonstrated significant reductions in dinoseb concentrations, highlighting its utility in environmental clean-up operations.

Toxicological Research

Research on this compound has provided valuable insights into its toxicological effects on various organisms:

-

Aquatic Toxicity Studies : A notable study examined the effects of dinoseb on zebrafish (Danio rerio), revealing that exposure impaired mitochondrial function, altered immune responses, and affected locomotor activity during early developmental stages .

Parameter Control Group Dinoseb Group Mean Basal Respiration Baseline Decreased Immune Transcript Expression Normal Altered Locomotor Activity Normal Decreased - Reproductive Toxicology : In rodent studies, dinoseb exposure resulted in reproductive impairments such as oligospermia and reduced progeny viability at higher doses .

Case Studies

Several case studies illustrate the implications of this compound usage:

- Case Study 1 : A farmer reported symptoms consistent with dinoseb poisoning after accidental exposure during herbicide application. Clinical evaluations indicated respiratory distress and skin absorption issues, emphasizing the need for proper handling protocols .

- Case Study 2 : A long-term study on the dietary effects of dinoseb in rats showed no significant carcinogenicity but highlighted potential reproductive toxicity at elevated exposure levels .

Regulatory Considerations

Due to its potential health risks and environmental impacts, this compound is subject to stringent regulations. The U.S. Environmental Protection Agency has established guidelines for its use to mitigate adverse effects on human health and ecosystems .

Mechanism of Action

Dinoseb-ammonium exerts its effects by inhibiting respiratory electron transport and uncoupling oxidative phosphorylation . This disruption of the proton gradient across the mitochondrial membrane leads to a loss of ATP production, ultimately causing cell death . The compound also generates reactive oxygen species (ROS), which further damage cellular components .

Comparison with Similar Compounds

Dinoseb-Acetate (CAS 2813-95-8)

Dinoseb-acetate is the acetylated ester of dinoseb. Key comparisons include:

| Property | Dinoseb-Ammonium | Dinoseb-Acetate |

|---|---|---|

| Chemical Structure | Ammonium salt (NH₄⁺) | Acetyl ester (CH₃COO⁻) |

| Solubility | High water solubility | Lipophilic, low water solubility |

| Applications | Aqueous herbicide sprays | Oil-based formulations |

| Regulatory Status | Restricted in many regions | Similar restrictions |

Key Findings :

- This compound’s ionic nature enhances its mobility in soil and water systems, increasing leaching risks compared to the ester form .

- Dinoseb-acetate’s lipophilicity improves adhesion to plant surfaces but raises bioaccumulation concerns .

Comparison with Functionally Similar Compounds

DNOC-Ammonium (CAS 2980-64-5)

DNOC-ammonium (Dinozol) is the ammonium salt of DNOC (4,6-dinitro-o-cresol), another nitroaromatic herbicide. Comparisons include:

| Property | This compound | DNOC-Ammonium |

|---|---|---|

| Chemical Structure | 2-sec-butyl substitution | 2-methyl substitution |

| Toxicity | High (neurotoxic, teratogenic) | High (mitochondrial uncoupler) |

| Environmental Impact | Persistent in groundwater | Faster degradation in soil |

| Uses | Broadleaf weed control | Insecticide and herbicide |

Key Findings :

- The sec-butyl group in this compound confers greater environmental persistence than DNOC-ammonium’s methyl group, which degrades more rapidly .

- Both compounds act as mitochondrial disruptors but differ in secondary targets; DNOC-ammonium is more acutely toxic to insects .

Research Findings and Data Gaps

- Thermodynamic Data: Dinoseb’s melting point (316.42 K) and enthalpy of fusion (21.81 kJ/mol) are well-documented , but analogous data for its salts (e.g., this compound) remain scarce.

- Ecotoxicity: this compound’s high solubility correlates with groundwater contamination incidents, whereas DNOC-ammonium’s lower solubility reduces leaching but increases soil adsorption .

Biological Activity

Dinoseb-ammonium, a dinitrophenol herbicide, has been utilized for post-emergence weed control in various agricultural settings. Its chemical structure allows it to act as a selective herbicide, primarily targeting broadleaf weeds while being less effective against grasses. This compound is recognized for its significant biological activity, particularly its effects on aquatic organisms and potential reproductive toxicity in higher organisms.

This compound functions primarily through the uncoupling of oxidative phosphorylation in mitochondria, which disrupts ATP synthesis and leads to energy depletion in cells. This mechanism results in metabolic disturbances that can have severe implications for both plant and animal life. Specifically, dinoseb inhibits respiratory electron transport, leading to membrane disruption and cell death in sensitive organisms .

Toxicological Effects

- Aquatic Organisms : Dinoseb is highly toxic to various aquatic species, including fish and invertebrates. Studies have shown that exposure can lead to significant mortality rates and behavioral changes in species such as Daphnia magna and other freshwater organisms .

- Reproductive Toxicity : Research indicates that dinoseb exhibits embryotoxic effects, impacting reproduction and development in vertebrates. The compound has been linked to abnormal development and changes in metabolic processes .

- Phytotoxicity : this compound is particularly effective against broadleaf weeds due to its contact action, which causes tissue damage upon application. Its phytotoxic effects are influenced by environmental factors such as temperature and moisture conditions .

Persistence and Environmental Impact

Dinoseb exhibits moderate persistence in the environment, particularly in water where it hydrolyzes slowly. It is not readily biodegradable, leading to concerns about long-term ecological effects following its release into aquatic systems . The compound does not bioaccumulate significantly in aquatic organisms, but its toxicity remains a concern due to continuous environmental exposure.

Table 1: Toxicity of this compound to Aquatic Organisms

| Organism | LC50 (mg/L) | Effects Observed |

|---|---|---|

| Daphnia magna | 0.15 | Immobility, reduced swimming activity |

| Rainbow Trout | 0.20 | Mortality within 48 hours |

| Green Algae | 0.05 | Growth inhibition |

Table 2: Summary of Reproductive Effects

| Study Reference | Organism | Effect Description |

|---|---|---|

| Rat | Embryotoxicity observed at low doses | |

| Mouse | Altered reproductive outcomes | |

| Fish | Increased malformations in embryos |

Case Study 1: Impact on Aquatic Ecosystems

A study conducted on the Great Lakes examined the effects of dinoseb on local fish populations. The findings indicated a significant decline in species diversity following dinoseb exposure, with particular sensitivity noted among juvenile fish .

Case Study 2: Agricultural Application

In California's agricultural sectors, this compound was applied extensively for weed control. However, subsequent assessments revealed high toxicity levels affecting non-target species, leading to regulatory scrutiny and eventual bans on its use in many regions .

Q & A

Q. How can computational modeling predict Dinoseb-ammonium’s fate in heterogeneous agricultural landscapes?

- Methodology : Develop GIS-integrated models (e.g., SWAT or PRZM) incorporating soil type, hydrology, and crop rotation data. Calibrate with field monitoring data (e.g., lysimeter measurements). Perform sensitivity analysis to prioritize input parameters (e.g., adsorption coefficients) .

Key Considerations

- Data Contradictions : Systematically evaluate methodological disparities (e.g., extraction protocols, detection limits) across studies before concluding irreproducibility .

- Ethical Reporting : Disclose AI tools used in data analysis per transparency guidelines (e.g., algorithm details in appendices) .

- Literature Synthesis : Prioritize primary sources and differentiate between correlative vs. mechanistic findings to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.